molecular formula C8H17NO2 B2459701 (2S)-3-(Diethylamino)-2-methylpropanoic acid CAS No. 2248188-43-2

(2S)-3-(Diethylamino)-2-methylpropanoic acid

Cat. No.: B2459701
CAS No.: 2248188-43-2
M. Wt: 159.229
InChI Key: VHSXFBBONITFLH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(Diethylamino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a diethylamino group attached to the second carbon of a propanoic acid backbone, with a methyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2S)-3-(Diethylamino)-2-methylpropanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale Strecker synthesis, utilizing automated reactors to control reaction conditions precisely. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(Diethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

(2S)-3-(Diethylamino)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-(Diethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(Dimethylamino)-2-methylpropanoic acid: Similar structure but with dimethylamino group.

    (2S)-3-(Diethylamino)-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2S)-3-(Diethylamino)-2-methylpropanoic acid is unique due to its specific combination of diethylamino and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2S)-3-(diethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSXFBBONITFLH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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